Brevifolincarboxylic acid

Catalog No.
S680842
CAS No.
M.F
C13H8O8
M. Wt
292.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brevifolincarboxylic acid

Product Name

Brevifolincarboxylic acid

IUPAC Name

7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid

Molecular Formula

C13H8O8

Molecular Weight

292.20 g/mol

InChI

InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19)

InChI Key

JFJWMFPFMLRLMI-UHFFFAOYSA-N

SMILES

C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O

Canonical SMILES

C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O

Antioxidant Activity:

Studies have investigated the potential of brevifolincarboxylic acid as an antioxidant. Research published in "Natural Product Research" demonstrates its ability to scavenge free radicals, indicating its potential for applications in preventing oxidative stress-related conditions [].

Brevifolincarboxylic acid is a phenolic compound with the chemical formula C₁₃H₈O₈, classified within the isocoumarin family. It has been identified in various plant species, including Dichroa chrysantha, Combretum indicum, and Phyllanthus virgatus . This compound exhibits significant biological activities, particularly in the realms of anticancer and anti-inflammatory effects .

Brevifolincarboxylic acid, like other carboxylic acids, can undergo several typical reactions:

  • Ionization: In aqueous solutions, it can ionize to form a carboxylate anion:
    RCOOH+H2ORCOO+H3O+\text{RCOOH}+\text{H}_2\text{O}\rightleftharpoons \text{RCOO}^-+\text{H}_3\text{O}^+
  • Neutralization: It reacts with bases such as sodium hydroxide to form salts:
    RCOOH+NaOHRCOONa++H2O\text{RCOOH}+\text{NaOH}\rightarrow \text{RCOO}^-\text{Na}^++\text{H}_2\text{O}
  • Reactions with Carbonates: It can react with sodium carbonate or bicarbonate to produce carbon dioxide:
    2RCOOH+Na2CO32RCOONa++H2O+CO2(g)2\text{RCOOH}+\text{Na}_2\text{CO}_3\rightarrow 2\text{RCOO}^-\text{Na}^++\text{H}_2\text{O}+\text{CO}_2(g)

These reactions highlight its acidic nature and potential for forming various derivatives.

Brevifolincarboxylic acid exhibits notable biological activities, primarily:

  • Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation .
  • Anti-inflammatory Effects: It has been shown to reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases .
  • Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes, including α-glucosidase, which is relevant in managing diabetes .

The synthesis of brevifolincarboxylic acid can be achieved through various methods:

  • Extraction from Natural Sources: It can be isolated from plants such as Dichroa chrysantha using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions, including cyclization and functional group modifications typical of phenolic compounds.

Specific synthetic routes are often proprietary or detailed in specialized literature.

Brevifolincarboxylic acid has several applications:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being explored for use in drug formulations.
  • Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at reducing inflammation or cancer risk.
  • Research: The compound serves as a model for studying phenolic compounds and their biological interactions.

Studies have focused on the interactions of brevifolincarboxylic acid with various biological systems:

  • Enzyme Interactions: Research indicates that it inhibits enzymes involved in carbohydrate metabolism, which has implications for diabetes management .
  • Cellular Studies: In vitro studies demonstrate its effects on cancer cell lines, suggesting pathways through which it exerts its anticancer effects .

These studies are critical for understanding its mechanisms of action and potential therapeutic uses.

Brevifolincarboxylic acid shares structural and functional similarities with other phenolic compounds. Here are some comparable compounds:

Compound NameStructure TypeBiological ActivityUnique Features
Chebulic AcidPhenolicAntioxidant, anticancerFound in Euphorbia hirta
Gallic AcidPhenolicAntioxidant, antimicrobialCommonly found in various plants
Caffeic AcidPhenolicAnti-inflammatory, antioxidantFound in coffee and many herbs

Uniqueness of Brevifolincarboxylic Acid

Brevifolincarboxylic acid is unique due to its specific inhibitory effects on α-glucosidase and its presence in less common plant species. This positions it as a valuable compound for both pharmaceutical development and research into natural products with health benefits.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

292.02191721 g/mol

Monoisotopic Mass

292.02191721 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-15

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